molecular formula C11H11NO4 B13988697 5,6-dimethoxy-1H-indole-3-carboxylic acid CAS No. 889943-16-2

5,6-dimethoxy-1H-indole-3-carboxylic acid

Cat. No.: B13988697
CAS No.: 889943-16-2
M. Wt: 221.21 g/mol
InChI Key: BJHHMRTYEZAINS-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indole-3-carboxylic acid is a substituted indole derivative of high interest in medicinal chemistry and drug discovery research. Indole scaffolds are recognized as privileged structures in pharmacology due to their presence in a wide range of biologically active compounds and their ability to interact with diverse receptors . Researchers are exploring similar methoxy-indole carboxylic acids for various applications, including their potential as cytotoxic agents against cancer cell lines and as building blocks for the synthesis of more complex molecules with possible antimitotic properties . The specific positioning of the methoxy groups at the 5 and 6 positions may influence the compound's planarity and intermolecular interactions, which can be critical for its solid-state properties and binding affinity, as observed in related polymorphic indole compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

889943-16-2

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5,6-dimethoxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-15-9-3-6-7(11(13)14)5-12-8(6)4-10(9)16-2/h3-5,12H,1-2H3,(H,13,14)

InChI Key

BJHHMRTYEZAINS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Catalytic Reductive Cyclization of Nitro-Substituted Precursors

A high-yield method involves the catalytic reductive cyclization of 4,5-dimethoxy-2,β-dinitrostyrene derivatives. This single-step process uses hydrogen gas and palladium, platinum, or rhodium catalysts in a water-acetic acid solvent system. Key parameters include:

Parameter Value/Detail
Catalyst 10% Pd/C (1:0.5–1:20 substrate ratio)
Reaction Time 45 minutes–2 hours
Yield 95–100% (selectivity)
By-products Minimal; controlled by solvent choice

The 4,5-dimethoxy-2,β-dinitrostyrene precursor is synthesized via selective debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid.

Enamine Cyclization with Ultrasonic Irradiation

A three-step approach adapted from 5-hydroxyindole-3-carboxylate synthesis involves:

  • Enamine Formation : Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation (acetic acid catalyst).
  • Cyclization : The enamine intermediate reacts with dimethoxy-substituted quinones (e.g., 5,6-dimethoxy-1,4-benzoquinone) in the presence of CaI₂ at reflux.
  • Ester Hydrolysis : Basic cleavage of the ethyl ester group to yield the carboxylic acid.
Step Conditions Yield (Reported for Analogues)
Enamine Synthesis Ultrasonic, 25–40°C, 1–2 hours 75–85%
Cyclization CaI₂, reflux, 1 hour 60–70%
Hydrolysis NaOH/EtOH, 60°C, 4 hours >90%

Fischer Indole Synthesis with Pre-Functionalized Substrates

Starting from 5,6-dimethoxyphenylhydrazine and a β-keto acid derivative, the Fischer indole synthesis forms the indole ring under acidic conditions. For example:

  • Reactants : 5,6-Dimethoxyphenylhydrazine + ethyl 3-oxobutanoate
  • Conditions : HCl/EtOH, reflux, 6–8 hours
  • Post-Reaction : Saponification of the ester to the carboxylic acid.

Direct Carboxylation of 5,6-Dimethoxyindole

A metal-halogen exchange strategy introduces the carboxylic acid group at position 3:

  • Bromination : 5,6-Dimethoxyindole is brominated at position 3 using N-bromosuccinimide (NBS).
  • Carboxylation : The bromide undergoes lithium-halogen exchange followed by CO₂ quenching.
Step Conditions Yield (Analogues)
Bromination NBS, DMF, 0°C, 2 hours 70–80%
Carboxylation n-BuLi, THF, –78°C, then CO₂ 50–60%

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Cyclization High yield (95–100%), single step Requires specialized precursors
Enamine Cyclization Scalable, uses benign solvents Multi-step, moderate yields
Fischer Synthesis Well-established protocol Low regioselectivity risks
Direct Carboxylation Flexible for derivatives Low-temperature requirements

Key Challenges and Optimizations

  • Regioselectivity : Methoxy groups at positions 5 and 6 must be introduced early to avoid competing reactions.
  • Catalyst Recovery : Pd/C catalysts in reductive cyclization can be reused up to 3 times with minimal activity loss.
  • Acid Sensitivity : Trifluoroacetic acid in debenzylation requires inert atmosphere handling to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, alkylating agents) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5,6-Dimethoxy-1H-indole-3-carboxylic acid 29281-07-0 5-OCH₃, 6-OCH₃, 3-COOH C₁₀H₁₀N₂O₄ 222.197 Density: 1.362 g/cm³; TPSA: 83.3 Ų
1-Benzyl-5,6-dimethoxy-1H-indole-2-carboxylic acid - 1-Benzyl, 5-OCH₃, 6-OCH₃, 2-COOH C₁₈H₁₇NO₄ 311.33 Melting Point: 188°C; IR peaks: 1652 cm⁻¹ (C=O)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 209.63 R&D use only; hazardous handling
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 7-OCH₃, 3-COOH C₁₀H₉NO₃ 191.18 Purity: >97%; Price: JPY 23,000/5g
5,6-Dimethyl-1H-indole-3-carboxylic acid 1360945-45-4 5-CH₃, 6-CH₃, 3-COOH C₁₁H₁₁NO₂ 189.21 LogP: 2.48 (higher lipophilicity)
5,6-Dimethoxy-1H-indole-3-carbaldehyde 142769-27-5 5-OCH₃, 6-OCH₃, 3-CHO C₁₀H₉NO₄ 207.19 Reactivity: Aldehyde group enables condensations

Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Electron-Donating Groups : The dimethoxy groups in This compound increase electron density on the indole ring, enhancing interactions with electron-deficient targets (e.g., enzyme active sites). In contrast, the methyl groups in 5,6-dimethyl-1H-indole-3-carboxylic acid contribute to lipophilicity (LogP = 2.48), favoring membrane permeability .

Biological Activity

5,6-Dimethoxy-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the indole ring and a carboxylic acid functional group at the 3 position. Its molecular formula is C11H11NO4C_{11}H_{11}NO_4 with a molar mass of approximately 223.21 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : Indole derivatives often exhibit affinity for serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and fungi, through mechanisms that may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. For instance:

  • Bacterial Inhibition : A study indicated that derivatives of indole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 16 µg/mL for some analogues .
CompoundTargetMIC (µg/mL)
This compoundMRSA16
6-Methoxy-phenethyl-indole-imidazoleC. neoformans≤0.25

Neuropharmacological Effects

Indoles are also studied for their neuropharmacological effects. The modulation of serotonin receptors by compounds like this compound may contribute to antidepressant-like effects in animal models. This area remains an active field of research.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives, including this compound. For instance:

  • Synthesis and Evaluation : A study synthesized several indole derivatives and evaluated their antimicrobial properties. The findings suggested that methoxy substitution significantly enhances activity against certain bacterial strains.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the indole ring can dramatically affect biological activity. For example, halogen substitutions often increase potency against MRSA .

Q & A

Q. How can researchers address inconsistencies in NMR spectra caused by tautomerism or rotameric forms?

  • Methodological Answer : Variable-temperature NMR (e.g., 25–60°C) suppresses dynamic effects. Deuterated DMSO or CDCl3 resolves tautomeric equilibria. 2D NMR (COSY, HSQC) assigns overlapping peaks, particularly for methoxy and indole protons .

Q. What quality control measures ensure batch-to-batch consistency in synthetic preparations?

  • Methodological Answer : LC-MS monitors purity (>98% by area normalization). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. Karl Fischer titration quantifies residual solvents (e.g., acetic acid <0.5%) .

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